molecular formula C14H13NO3 B3158124 Ethyl 3-oxo-3-(quinolin-3-yl)propanoate CAS No. 855764-76-0

Ethyl 3-oxo-3-(quinolin-3-yl)propanoate

Cat. No. B3158124
CAS RN: 855764-76-0
M. Wt: 243.26 g/mol
InChI Key: HULVYXANDFIJKI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 3-oxo-3-(quinolin-3-yl)propanoate is C14H13NO3 . The molecular weight is 243.25792 . The structure of this compound includes a quinoline ring attached to a propanoate group via a 3-oxo linkage .


Physical And Chemical Properties Analysis

This compound has a melting point of 63-64 °C, a predicted boiling point of 364.2±17.0 °C, and a predicted density of 1.208±0.06 g/cm3 . The storage temperature is 2-8°C . The pKa is predicted to be 8.05±0.46 .

Scientific Research Applications

Synthesis of Benzoquinoline Derivatives

Ethyl 3-oxo-3-(quinolin-3-yl)propanoate plays a role in the synthesis of various benzoquinoline derivatives. Research by Gusak and Kozlov (2007) demonstrated that condensing this compound with azomethines led to the formation of ethyl (3-arylbenzo[f]quinol-1-yl)acetates and esters of corresponding 3-aryl-1-heteryl-2-benzo[f]quinolylcarboxylic acids, important for the development of new chemical entities (Gusak & Kozlov, 2007).

Antimicrobial Activity

A study conducted by Mathada and Mathada (2009) explored the antimicrobial activity of compounds synthesized from this compound. They observed significant antibacterial and antifungal properties in these compounds, indicating potential applications in developing new antimicrobial agents (Mathada & Mathada, 2009).

Quality Control of Pharmaceuticals

Research by Zubkov et al. (2016) highlighted the use of this compound in the quality control of active pharmaceutical ingredients. They analyzed and tested analytical methods for controlling the quality of pharmaceutical compounds derived from 3-(2-methyl-4 oxo-1,4-dihydroquinoline-3-yl) propanoic acids, demonstrating the importance of this compound in ensuring pharmaceutical safety and efficacy (Zubkov et al., 2016).

Anticoagulant Activity

Potapov et al. (2021) investigated the anticoagulant activity of derivatives synthesized from this compound. Their research found that certain compounds exhibited inhibitory activity against blood coagulation factors, suggesting potential therapeutic applications in treating coagulation disorders (Potapov et al., 2021).

Herbicide Development

Makino and Yoshioka (1987) utilized this compound in synthesizing a new fluoro analogue of the herbicide quizalofopethyl, indicating its potential application in agricultural chemistry (Makino & Yoshioka, 1987).

properties

IUPAC Name

ethyl 3-oxo-3-quinolin-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)8-13(16)11-7-10-5-3-4-6-12(10)15-9-11/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULVYXANDFIJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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